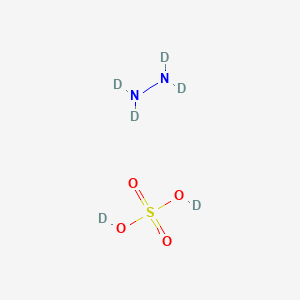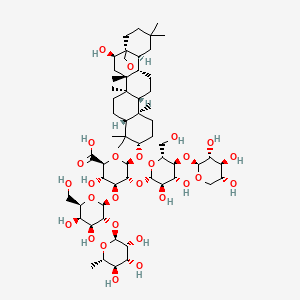![molecular formula C6H16ClN3O2S B1433971 Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride CAS No. 1788990-13-5](/img/structure/B1433971.png)
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
Vue d'ensemble
Description
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound with the CAS Number: 1788990-13-5 . It has a molecular weight of 229.73 .
Molecular Structure Analysis
The Inchi Code for Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is 1S/C6H15N3O2S.ClH/c1-7-12 (10,11)9-6-2-4-8-5-3-6;/h6-9H,2-5H2,1H3;1H . The InChI key is BGBXETDCEVFYQH-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of N-Tosyl Piperidinyl-Containing α-Aminophosphonates : Novel compounds featuring the piperidin-4-yl moiety were synthesized, demonstrating insecticidal activities against Plutella xylostella. This study showcases the versatility of piperidine derivatives in chemical synthesis and their potential in developing insecticidal agents (Zhifu Jiang et al., 2013).
Chemical Reactions with Amines : Research on disubstituted arylthiolanium and arylthianium salts with secondary amines like piperidine resulted in the formation of aryl aminobutyl sulfides, expanding the chemical utility of piperidine derivatives (E. N. Karaulova et al., 1988).
Applications in Medicinal Chemistry
Synthesis and Antimicrobial Activity : Piperidin-4-yl derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating the potential of these compounds in agricultural applications (K. Vinaya et al., 2009).
Enantioselective [4 + 2] Cycloaddition : A method for the synthesis of sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity was developed, illustrating the potential of piperidine derivatives in the synthesis of complex organic molecules (Yong Liu et al., 2013).
Material Science and Other Applications
- Luminescent Properties and Photo-induced Electron Transfer : Study on piperazine substituted naphthalimides (a structural analogue of piperidinyl compounds) revealed interesting luminescent properties and photo-induced electron transfer mechanisms, suggesting potential applications in photonic devices and sensors (Jiaan Gan et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-(methylsulfamoyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-7-12(10,11)9-6-2-4-8-5-3-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBXETDCEVFYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
